4-(4-bromobutyl)piperidine Hydrobromide
Overview
Description
4-(4-Bromobutyl)piperidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical research applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce the corresponding amine .
Scientific Research Applications
4-(4-Bromobutyl)piperidine Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical agents, particularly in the synthesis of compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)piperidine Hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .
Comparison with Similar Compounds
4-(4-Chlorobutyl)piperidine Hydrobromide: Similar in structure but with a chlorine atom instead of bromine.
4-(4-Fluorobutyl)piperidine Hydrobromide: Contains a fluorine atom in place of bromine.
4-(4-Iodobutyl)piperidine Hydrobromide: Features an iodine atom instead of bromine.
Uniqueness: 4-(4-Bromobutyl)piperidine Hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property distinguishes it from its chloro, fluoro, and iodo analogs, which have different reactivity patterns due to the varying leaving group abilities of chlorine, fluorine, and iodine .
Properties
IUPAC Name |
4-(4-bromobutyl)piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXGTWSTSVSBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382792 | |
Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-90-6 | |
Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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